Delafloxacin meglumine is a novel crystal form of Delafloxacin, a broad-spectrum anionic fluoroquinolone antibiotic. [, ] Meglumine, also known as N-methylglucamine, is an amino sugar derived from glucose. [] The combination of Delafloxacin with meglumine results in a salt form that exhibits improved properties compared to the parent drug. [] Delafloxacin meglumine is specifically recognized for its high purity and stability. []
Delafloxacin meglumine is a novel antibiotic compound belonging to the fluoroquinolone class, specifically designed to combat a range of bacterial infections, particularly those caused by resistant strains. It has been developed for the treatment of acute bacterial skin and skin structure infections. The compound is characterized by its enhanced activity against gram-positive bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and atypical pathogens. Delafloxacin is marketed under the trade name Baxdela and is available in both intravenous and oral formulations.
Delafloxacin is synthesized from well-defined starting materials through a multi-step chemical process. It is classified as a fourth-generation fluoroquinolone, which distinguishes it from earlier generations by its broader spectrum of activity and improved pharmacokinetic properties. The active pharmaceutical ingredient is delafloxacin, while meglumine serves as a stabilizing agent that enhances solubility in aqueous environments.
The synthesis of delafloxacin meglumine typically involves several key steps:
The purification process is critical, as conventional methods often yield impurities that do not meet pharmaceutical standards. Recent advancements have introduced methods that achieve purities exceeding 99%, significantly enhancing the quality of the final product .
Delafloxacin meglumine has a complex molecular structure characterized by its unique combination of components:
The compound exhibits polymorphism, with stable forms identified through X-ray diffraction analysis .
Delafloxacin meglumine undergoes various chemical reactions during its synthesis:
These reactions are optimized to minimize impurities and maximize yield, with reported yields around 82% to 83% for high-purity products .
Delafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By disrupting these processes, delafloxacin effectively halts bacterial growth and replication.
The mechanism involves binding to the active sites of these enzymes, preventing their normal function. This action is particularly effective against both gram-positive and gram-negative bacteria due to the broad-spectrum nature of fluoroquinolones .
Delafloxacin meglumine has significant applications in clinical settings:
The development of delafloxacin represents an important advancement in antibiotic therapy, addressing the growing concern over multidrug-resistant bacterial infections while offering a robust option for healthcare providers .
The synthesis of delafloxacin meglumine (chemical name: (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) employs carefully designed salt formation protocols to achieve pharmaceutical-grade purity. A hydrolysis-controlled approach begins with the reaction of delafloxacin acid (Compound 1) with N-chlorosuccinimide (NCS) in ethyl acetate/sulfuric acid at ambient temperature, followed by sequential washing with sodium bicarbonate and sodium sulfite solutions to remove oxidative impurities [1] [9]. The purified intermediate undergoes reaction with meglumine (N-methyl-D-glucamine) in aqueous medium under optimized stoichiometric ratios (typically 1:1 mol equivalent), where precise pH control (6.5–7.5) ensures complete salt formation without epimerization risks [4] [9]. This method achieves a 93% yield of high-purity (>99.1% HPLC) delafloxacin meglumine salt [9].
Alternative routes utilize solvent-mediated anion exchange, where delafloxacin sodium salt is reacted with meglumine in mixed solvents (ethanol-water). The lower solubility of the meglumine salt drives precipitation, minimizing residual sodium content below 50 ppm [6]. Crucially, all pathways avoid halogenated solvents, aligning with ICH Q3C guidelines for residual solvents [1].
Table 1: Comparative Synthesis Pathways for Delafloxacin Meglumine
Method | Reaction Conditions | Key Purification Step | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Hydrolysis-controlled | Ethyl acetate/H₂SO₄, 25°C, 5 hrs | Sodium sulfite wash & crystallization | 93 | 99.1 |
Anion exchange | Ethanol-water (3:1), 50°C, 2 hrs | Anti-solvent precipitation | 88 | 99.7 |
Direct salt formation | Water, 70°C, pH 6.5–7.5 | Cooling crystallization | 82 | 99.7 |
Solvent systems govern impurity profiles and crystal morphology during industrial production. Ethyl acetate is preferred for initial chlorination due to its low water solubility, facilitating efficient phase separation during washes and reducing hydrolysis by-products to <0.15% [1] [5]. For the salt formation step, mixed solvents are essential:
Reaction parameters are rigorously controlled:
Table 3: Solvent Systems for Critical Process Steps
Manufacturing Step | Recommended Solvent | Temperature Range | Key Benefit |
---|---|---|---|
Chlorination | Ethyl acetate | 20–25°C | Low water solubility minimizes hydrolysis |
Hydrolysis | Isopropanol-water (9:1) | 50–55°C | Prevents thermal degradation |
Salt formation | Ethanol-water (3:1) | 65–70°C | Maximizes meglumine solubility |
Final crystallization | Isopropanol-water (4:1) | 0–5°C | Suppresses Impurity I formation |
Delafloxacin’s ester and lactam functionalities render it susceptible to hydrolysis, generating carboxylate and amine impurities. Industrial processes employ:
Post-synthesis, the purified active pharmaceutical ingredient (API) exhibits stability when stored at 25°C/60% RH, with hydrolysis impurities increasing by only 0.3% over 24 months [4]. This is achieved through protective packaging with molecular sieve canisters, maintaining moisture content <0.5% w/w [6].
Table 4: Hydrolysis-Derived Impurities and Control Measures
Impurity | Structure | Control Strategy | Acceptance Limit (% w/w) |
---|---|---|---|
Impurity I (Des-chloro) | Dehalogenated pyridinyl derivative | Isopropanol-mediated crystallization | ≤0.05 |
Impurity II (Azetidine) | Dehydroxy-azetidine delafloxacin | Citrate-phosphate buffered workups | ≤0.10 |
Hydrolyzed lactam | Cleaved quinoline ketone | pH-stat control during hydrolysis | ≤0.15 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7